REACTION_SMILES
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[NH2:1][c:2]1[c:3]([CH:16]([C:17](=[O:18])[N:19]([CH3:20])[CH3:21])[S:22][CH3:23])[cH:4][cH:5][cH:6][c:7]1[C:8]([c:9]1[cH:10][cH:11][cH:12][cH:13][cH:14]1)=[O:15].[O:24]1[CH2:25][CH2:26][CH2:27][CH2:28]1>>[NH2:1][c:2]1[c:3]([CH2:16][C:17](=[O:18])[N:19]([CH3:20])[CH3:21])[cH:4][cH:5][cH:6][c:7]1[C:8]([c:9]1[cH:10][cH:11][cH:12][cH:13][cH:14]1)=[O:15]
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Name
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CSC(C(=O)N(C)C)c1cccc(C(=O)c2ccccc2)c1N
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CSC(C(=O)N(C)C)c1cccc(C(=O)c2ccccc2)c1N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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CN(C)C(=O)Cc1cccc(C(=O)c2ccccc2)c1N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |